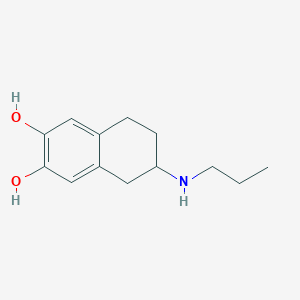
2-(N-propyl)amino-6,7-dihydroxytetraline
Cat. No. B8430945
M. Wt: 221.29 g/mol
InChI Key: JUVFEAWAHOKEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05962525
Procedure details


2-(N-propyl)amino-6,7 dimethoxy tetraline (prepared as described in Example 2 of the Italian patent 48779 A/86-23/12/1986) (6.6 g; 0.026 moles) were dissolved in 33 ml of 47% HBr and the resulting solution was kept at the reflux temperature overnight. Subsequently the solution was concentrated under vacuum and the residue was repeatedly washed with acetone to eliminate the excess amount of bromide acid. 8 g of a solid residue was obtained that was used as such in the following step.


Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH:4][CH:5]1[CH2:14][CH2:13][C:12]2[C:7](=[CH:8][C:9]([O:17]C)=[C:10]([O:15]C)[CH:11]=2)[CH2:6]1)[CH2:2][CH3:3]>Br>[CH2:1]([NH:4][CH:5]1[CH2:14][CH2:13][C:12]2[C:7](=[CH:8][C:9]([OH:17])=[C:10]([OH:15])[CH:11]=2)[CH2:6]1)[CH2:2][CH3:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)NC1CC2=CC(=C(C=C2CC1)OC)OC
|
Step Two
|
Name
|
|
|
Quantity
|
33 mL
|
|
Type
|
solvent
|
|
Smiles
|
Br
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept at the reflux temperature overnight
|
|
Duration
|
8 (± 8) h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Subsequently the solution was concentrated under vacuum
|
WASH
|
Type
|
WASH
|
|
Details
|
the residue was repeatedly washed with acetone
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)NC1CC2=CC(=C(C=C2CC1)O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
